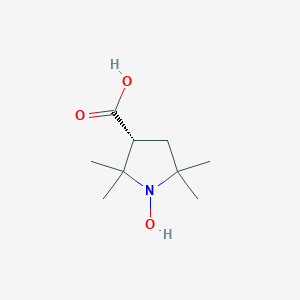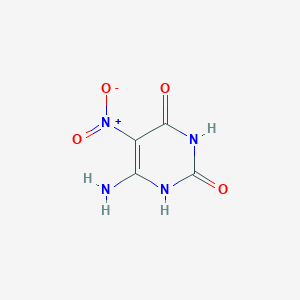
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis AnalysisThe synthesis of related compounds, such as trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), involves conventional methods followed by resolution and esterification processes to obtain enantiomers with defined configurations (Wright et al., 2008). Such methodologies highlight the complexity of synthesizing stereochemically rich compounds like "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid."
Molecular Structure Analysis
The assignment of absolute configuration to the asymmetric carbons in related compounds provides insights into the molecular structure analysis. Techniques like circular dichroism and X-ray diffraction analysis play crucial roles in determining the stereochemistry of complex molecules (Wright et al., 2008).
Chemical Reactions and Properties
Studies on similar molecules have demonstrated the significance of understanding the chemical reactions and properties that these compounds undergo. For instance, the reaction mechanisms, stereochemical outcomes, and functional group transformations provide essential knowledge that can be applied to the study of "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid" (Wright et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their characterization and application. Techniques like NMR spectroscopy and crystallography provide detailed insights into the physical properties (Devi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with metals or other organic compounds, are fundamental aspects of research on "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid." Studies on metal complexes and their insulin-mimetic activities offer examples of the chemical properties analysis relevant to such compounds (Nakai et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Potential
Yushkova et al. (2013) synthesized spin-labeled amides using 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and various compounds including 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl. These compounds demonstrated significant antioxidant potential and showed promise for biomedical applications, particularly in magnetic resonance imaging (MRI) studies (Yushkova et al., 2013).
Mass Spectrometry and Spin Labels
Davies et al. (1974) focused on the mass spectrometry of stable free radicals, including 3-substituted-2,2,5,5-tetramethylpyrrolidine nitroxides. These compounds are extensively used in the synthesis of ‘spin labels’. Their research provided valuable insights into the high-resolution mass spectra of these nitroxides, which are crucial for developing advanced labeling techniques in scientific research (Davies et al., 1974).
Application in Biomedical Imaging
Yordanov et al. (2002) explored the potential of acyl-protected hydroxylamines, including compounds similar to (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid, for electron paramagnetic resonance (EPR) brain imaging. These compounds were shown to be effective in penetrating the blood-brain barrier and were converted into ionic, water-soluble radicals detectable by EPR, highlighting their utility in brain imaging studies (Yordanov et al., 2002).
Safety And Hazards
Zukünftige Richtungen
This involves identifying areas where further research is needed. This could include developing new synthesis methods, studying new reactions, or exploring new uses for the compound151617.
Please note that the specific details for each of these categories would depend on the particular compound being studied. For “(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid”, more specific information would likely require specialized literature or database searches. If you have access to a university library or similar resource, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area.
Eigenschaften
IUPAC Name |
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPVQZFNYXFCY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](C(N1O)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)


![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)








